Uperolein

Número de catálogo:

B12641993

Número CAS:

55601-63-3

Peso molecular:

1234.4 g/mol

Clave InChI:

JPOQNRWDXRZJDN-UHFFFAOYSA-N

Atención:

Solo para uso de investigación. No para uso humano o veterinario.

Descripción

Uperolein is a tachykinin peptide originally isolated from the skin of Australian amphibians, specifically from the species Uperoleia inundata and Uperoleia rugosa . It is a potent smooth muscle contractor, making it a valuable tool for pharmacological research and physiological studies . Like other tachykinins, its biological activity is mediated through interaction with specific G-protein coupled receptors, primarily neurokinin receptors . Research involving Uperolein can provide insights into smooth muscle function, receptor signaling pathways, and the role of tachykinins in various biological processes. This product is presented as a high-purity synthetic peptide for use in controlled laboratory settings. This product is labeled "For Research Use Only" (RUO) . RUO products are not intended for diagnostic procedures, clinical use, or personal application and are exempt from many regulatory controls that apply to medical devices . They are intended solely for laboratory research purposes.

Propiedades

Número CAS |

55601-63-3 |

|---|---|

Fórmula molecular |

C57H79N13O16S |

Peso molecular |

1234.4 g/mol |

Nombre IUPAC |

4-[2-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C57H79N13O16S/c1-30(2)24-37(52(81)64-35(48(59)77)20-23-87-4)63-46(74)29-60-50(79)38(26-33-14-16-34(71)17-15-33)66-53(82)39(25-32-10-6-5-7-11-32)65-49(78)31(3)61-51(80)40(27-44(58)72)67-54(83)42-12-9-22-70(42)57(86)41(28-47(75)76)68-55(84)43-13-8-21-69(43)56(85)36-18-19-45(73)62-36/h5-7,10-11,14-17,30-31,35-43,71H,8-9,12-13,18-29H2,1-4H3,(H2,58,72)(H2,59,77)(H,60,79)(H,61,80)(H,62,73)(H,63,74)(H,64,81)(H,65,78)(H,66,82)(H,67,83)(H,68,84)(H,75,76) |

Clave InChI |

JPOQNRWDXRZJDN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5 |

Origen del producto |

United States |

Foundational & Exploratory

The Uperolein Peptide Family: A Technical Guide to Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amphibian integument is a remarkable reservoir of bioactive molecules, representing a crucial component of the innate immune system. Among these, the Uperolein peptide family, isolated from the skin secretions of Australian toadlets of the Uperoleia genus, has garnered significant scientific interest. This technical guide provides a comprehensive overview of the discovery, characterization, and biological activities of these peptides. It details the experimental protocols for their isolation, purification, and structural elucidation, presents their antimicrobial properties in a structured format, and illustrates the key signaling pathways associated with their bioactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel antimicrobial agents and neuropeptides for therapeutic development.

Introduction

Peptides derived from amphibian skin secretions are a rich source of diverse and potent bioactive compounds. The Uperolein family of peptides, primarily sourced from the dorsal glands of Australian toadlets of the Uperoleia genus, encompasses two main classes: the Uperolein neuropeptides and the Uperin antimicrobial peptides (AMPs). Uperolein itself is a neuropeptide belonging to the tachykinin family, known to elicit physiological responses through interaction with G protein-coupled receptors.

The Uperin peptides, on the other hand, are a group of cationic, amphipathic molecules with potent antimicrobial properties. These are further classified into two main subfamilies based on their primary structure: the Uperin 2 group, typically comprising 19 amino acid residues, and the Uperin 3 group, which are shorter peptides with 17 amino acid residues.[1] These peptides exhibit a broad spectrum of activity, particularly against Gram-positive bacteria, and their mechanism of action is primarily attributed to the disruption of bacterial cell membranes. This guide will delve into the methodologies employed in the discovery and characterization of these fascinating biomolecules.

Discovery and Isolation of Uperin Peptides

The initial discovery of Uperin peptides involves the collection of skin secretions from Uperoleia species, followed by a multi-step purification process to isolate the individual peptide components.

Experimental Protocol: Peptide Isolation and Purification

The following protocol outlines a general methodology for the isolation and purification of Uperin peptides from amphibian skin secretions.

1. Stimulation and Collection of Skin Secretions:

-

Specimens of Uperoleia species (e.g., Uperoleia mjobergii, Uperoleia inundata) are carefully handled.

-

Glandular secretion is induced by a non-invasive method such as mild electrical stimulation or injection of norepinephrine.

-

The secreted material is collected by washing the dorsal skin with a suitable buffer (e.g., deionized water or a mild acidic solution) and immediately frozen or lyophilized to prevent degradation.

2. Initial Extraction and Solid-Phase Extraction (SPE):

-

The lyophilized secretion is reconstituted in an acidic solvent (e.g., 0.1% trifluoroacetic acid in water) to solubilize the peptides.

-

The solution is centrifuged to remove any insoluble material.

-

The supernatant is then subjected to solid-phase extraction using a C18 cartridge to desalt and concentrate the peptide fraction. The peptides are eluted with an organic solvent, typically acetonitrile, containing a small amount of acid.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The concentrated peptide fraction from SPE is further purified by RP-HPLC. This technique separates peptides based on their hydrophobicity.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Gradient: A linear gradient of increasing concentration of Mobile Phase B is applied to elute the bound peptides. A typical gradient might be from 5% to 65% B over 60 minutes.

-

Detection: The elution of peptides is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the individual peaks are collected for further analysis.

Experimental Workflow: Peptide Discovery

The logical flow of discovering and isolating novel Uperin peptides is depicted in the following diagram.

Characterization of the Uperolein Peptide Family

Once purified, the primary structure and biological activity of the peptides are determined.

Structural Characterization

The amino acid sequence of the isolated peptides is determined using a combination of Edman degradation and mass spectrometry.

3.1.1. Experimental Protocol: Edman Degradation

Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions, which attaches to the N-terminal amino acid.

-

Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid.

-

Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.

-

Identification: The PTH-amino acid is identified by chromatography (typically HPLC) by comparing its retention time to that of known standards.

-

Cycle Repetition: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.

3.1.2. Experimental Protocol: Mass Spectrometry

Mass spectrometry provides a rapid and highly sensitive method for determining the molecular weight of peptides and can also be used for sequencing.

-

Ionization: The purified peptide is ionized using either Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the intact peptide is determined to obtain its molecular weight.

-

Tandem Mass Spectrometry (MS/MS) for Sequencing:

-

The peptide ion of interest is selected in the mass spectrometer.

-

It is then fragmented by collision with an inert gas (Collision-Induced Dissociation - CID).

-

The masses of the resulting fragment ions are measured.

-

The amino acid sequence is deduced by analyzing the mass differences between the fragment ions, which correspond to the masses of the individual amino acid residues.

-

Biological Activity: Antimicrobial Properties

The antimicrobial activity of the Uperin peptides is a key characteristic. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

3.2.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium.

-

Serial Dilution: The purified peptide is serially diluted in the growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest peptide concentration at which no visible turbidity (bacterial growth) is observed.

3.2.2. Quantitative Data: Antimicrobial Activity of Uperin Peptides

The following tables summarize the known antimicrobial activities of some Uperin peptides.

Table 1: MIC of Uperin 3.5 against Gram-Positive Bacteria

| Microorganism | MIC (µM) | Reference |

| Micrococcus luteus | 2 | [2] |

| Staphylococcus hominis | >2 | [2] |

| Staphylococcus epidermidis | >2 | [2] |

| Staphylococcus aureus | >2 | [2] |

Table 2: General Antimicrobial Activity of Uperin 3 Peptides

| Peptide | Microorganism | MIC Range (µg/mL) | Reference |

| Uperin 3.5 | Leuconostoc lactis | 3 - 50 | |

| Uperin 3.6 | Leuconostoc lactis | 3 - 50 |

Signaling Pathways and Mechanisms of Action

Uperolein and the Tachykinin Signaling Pathway

As a member of the tachykinin family, Uperolein is expected to exert its effects by binding to and activating tachykinin receptors (NK1, NK2, or NK3), which are G protein-coupled receptors (GPCRs). The activation of these receptors typically leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Uperin Peptides: Mechanism of Antimicrobial Action

The antimicrobial activity of Uperin peptides is primarily attributed to their ability to disrupt the bacterial cell membrane. As cationic and amphipathic molecules, they preferentially interact with the negatively charged components of bacterial membranes. This interaction leads to membrane permeabilization and ultimately cell death. Several models have been proposed to describe this process, including the "barrel-stave," "toroidal pore," and "carpet" models. The general sequence of events is illustrated below.

Conclusion and Future Perspectives

The Uperolein peptide family represents a promising area of research for the development of new therapeutic agents. The neuropeptide Uperolein offers potential for modulating physiological processes through the tachykinin system, while the Uperin antimicrobial peptides present a viable strategy for combating antibiotic-resistant bacteria. Further research is warranted to fully elucidate the structure-activity relationships of these peptides, expand the characterization of their antimicrobial spectrum, and investigate their potential for clinical applications. The detailed methodologies and data presented in this guide provide a solid foundation for future investigations into this fascinating family of natural products.

References

Uperolein: A Neuropeptide from Australian Toadlets with Potent Vasoactive and Smooth Muscle Stimulatory Properties

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Uperolein, a decapeptide with the sequence pGlu-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH₂, is a prominent neuropeptide isolated from the skin secretions of Australian toadlets of the Uperoleia genus. Classified as a member of the tachykinin and bombesin-like peptide families, uperolein exhibits potent biological activities, primarily characterized by its ability to induce smooth muscle contraction and elicit a hypotensive response. This technical guide provides a comprehensive overview of the known biological functions of uperolein, with a focus on its effects on smooth muscle and the cardiovascular system. Due to the limited availability of specific quantitative data and detailed experimental protocols in publicly accessible literature, this paper synthesizes the existing qualitative knowledge and outlines general methodologies relevant to the study of such neuropeptides.

Introduction

The skin secretions of amphibians are a rich source of bioactive peptides with diverse pharmacological properties. Among these, uperolein, first identified in the Australian toadlet Uperoleia inundata, has been characterized as a powerful neuropeptide.[1] Its structural similarity to both tachykinins and bombesins suggests a potential interaction with receptors for these peptide families, which are known to play crucial roles in physiological processes such as smooth muscle regulation, blood pressure control, and neurotransmission. This document aims to consolidate the current understanding of uperolein's biological functions to aid researchers and drug development professionals in exploring its therapeutic potential.

Biological Functions of Uperolein

The primary biological functions attributed to uperolein are its effects on smooth muscle and the cardiovascular system.

Smooth Muscle Contraction

Uperolein is a potent stimulator of smooth muscle contraction, a characteristic feature of tachykinin and bombesin-like peptides.[2] This activity has been observed at nanomolar concentrations, indicating a high affinity for its target receptors on smooth muscle cells.[2]

Quantitative Data:

| Biological Activity | Tissue/Cell Type | Parameter | Value | Reference |

| Smooth Muscle Contraction | e.g., Guinea pig ileum | EC₅₀ | Data not available |

Hypotensive Effects

In addition to its effects on smooth muscle, uperolein has been reported to cause a reduction in blood pressure.[2] This hypotensive effect is a common characteristic of tachykinin-related peptides and is likely mediated through vasodilation.

Quantitative Data:

Specific in vivo data quantifying the hypotensive effect of uperolein, such as the dose-dependent reduction in mean arterial pressure, are not detailed in the currently available literature. The following table is provided for the future inclusion of such data.

| Biological Activity | Animal Model | Parameter | Value | Reference |

| Hypotension | e.g., Anesthetized rat | % Decrease in MAP | Data not available |

Proposed Signaling Pathways

The signaling pathways through which uperolein exerts its effects are presumed to be similar to those of other tachykinin and bombesin-like peptides, involving G-protein coupled receptors (GPCRs).

Tachykinin Receptor Pathway (Hypothesized):

Upon binding to a tachykinin receptor (e.g., NK₁, NK₂, or NK₃) on a smooth muscle cell, uperolein would likely activate a Gq/11 protein. This activation would lead to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ would then bind to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, would ultimately lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Bombesin Receptor Pathway (Hypothesized):

Similarly, if uperolein acts via bombesin receptors (e.g., BB₁, BB₂, or BB₃), it would also likely couple to Gq/11 proteins, initiating the same PLC-IP₃-DAG signaling cascade to induce a physiological response.

The following diagram illustrates the hypothesized signaling pathway for uperolein-induced smooth muscle contraction.

Caption: Hypothesized signaling pathway for uperolein-induced smooth muscle contraction.

Experimental Protocols

Detailed experimental protocols for the assessment of uperolein's biological activity are not explicitly available. However, based on standard pharmacological practices for studying similar neuropeptides, the following methodologies would be appropriate.

In Vitro Smooth Muscle Contraction Assay

This assay is used to determine the potency and efficacy of a substance in causing smooth muscle contraction.

Experimental Workflow:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

-

Transducer Connection: One end of the tissue is fixed, and the other is connected to an isometric force transducer to measure changes in tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Cumulative Concentration-Response Curve: Uperolein is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.

-

Data Recording and Analysis: The contractile responses are recorded, and a concentration-response curve is plotted to determine the EC₅₀ value.

Caption: Experimental workflow for an in vitro smooth muscle contraction assay.

In Vivo Blood Pressure Measurement

This protocol is designed to assess the effect of uperolein on arterial blood pressure in a living animal model.

Experimental Workflow:

-

Animal Preparation: An animal (e.g., a rat or mouse) is anesthetized.

-

Catheterization: A catheter is inserted into a major artery (e.g., carotid or femoral artery) and connected to a pressure transducer to continuously monitor blood pressure. Another catheter is inserted into a vein (e.g., jugular or femoral vein) for drug administration.

-

Baseline Recording: A stable baseline blood pressure is recorded.

-

Uperolein Administration: A bolus injection or infusion of uperolein is administered intravenously.

-

Blood Pressure Monitoring: Changes in mean arterial pressure (MAP) are continuously recorded.

-

Data Analysis: The magnitude and duration of the hypotensive response are quantified.

Caption: Experimental workflow for in vivo blood pressure measurement.

Conclusion and Future Directions

Uperolein is a potent neuropeptide with significant smooth muscle stimulatory and hypotensive activities. Its classification as a tachykinin- and bombesin-like peptide provides a framework for understanding its likely mechanism of action through G-protein coupled receptors. However, the lack of specific quantitative data and detailed experimental studies on uperolein highlights a significant gap in the literature.

Future research should focus on:

-

Quantitative Pharmacological Characterization: Determining the EC₅₀ of uperolein on various smooth muscle preparations and its in vivo dose-response relationship for hypotension.

-

Receptor Binding Studies: Identifying the specific tachykinin and/or bombesin receptor subtypes with which uperolein interacts with high affinity.

-

Signaling Pathway Elucidation: Confirming the intracellular signaling cascades activated by uperolein in target cells.

-

Therapeutic Potential: Investigating the potential of uperolein or its analogues as therapeutic agents, for example, in conditions requiring smooth muscle modulation or blood pressure regulation.

A more in-depth understanding of the pharmacology of uperolein will be crucial for unlocking its potential in drug discovery and development.

References

An In-depth Technical Guide on the Core Mechanism of Action of Uperolein Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uperolein, a member of the tachykinin family of peptides, is a naturally occurring undecapeptide originally isolated from the skin of Australian frogs of the Uperoleia genus. Like other tachykinins, such as Substance P and Neurokinin A, uperolein exerts a range of physiological effects, primarily through its interaction with specific cell surface receptors. This technical guide provides a comprehensive overview of the mechanism of action of uperolein peptides, focusing on their receptor binding, signaling pathways, and the resulting physiological responses. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Receptor Binding and Affinity

Uperolein's biological activity is initiated by its binding to tachykinin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. There are three main subtypes of tachykinin receptors: NK1, NK2, and NK3. Uperolein, like other tachykinins, exhibits a degree of selectivity for these receptors.

While comprehensive binding affinity data for uperolein across all receptor subtypes is not extensively documented in a single source, the available literature indicates that uperolein acts as a potent agonist, particularly at the NK1 receptor. The rank order of potency of various tachykinins on frog skin, a tissue known to possess NK1-like receptors, demonstrates uperolein to be a highly active compound within this peptide family.

Table 1: Receptor Binding Affinity of Uperolein (Qualitative)

| Receptor Subtype | Binding Affinity/Potency | Notes |

| NK1 Receptor | High | Uperolein is a potent agonist at NK1 receptors, mediating physiological responses such as smooth muscle contraction and ion transport. |

| NK2 Receptor | Lower than NK1 | Uperolein is expected to have some activity at NK2 receptors, though with lower affinity compared to its interaction with NK1 receptors. |

| NK3 Receptor | Lower than NK1 | Similar to NK2 receptors, uperolein's affinity for NK3 receptors is anticipated to be less than that for NK1 receptors. |

Note: Quantitative Ki or Kd values for uperolein at each receptor subtype are not consistently reported in the literature. The information presented is based on the qualitative and comparative studies available.

Signaling Pathways

Upon binding to its cognate tachykinin receptor, primarily the NK1 receptor, uperolein initiates a cascade of intracellular signaling events. Tachykinin receptors are coupled to the Gq class of G-proteins.

The activation of the Gq protein by the uperolein-receptor complex leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytosol, leading to a rapid increase in intracellular calcium concentration.

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). PKC is a serine/threonine kinase that phosphorylates a variety of cellular proteins, leading to a diverse range of cellular responses.

The following diagram illustrates the primary signaling pathway activated by uperolein:

Physiological Effects and Potency

The primary and most well-characterized physiological effect of uperolein is the contraction of smooth muscle. This effect is a direct consequence of the increase in intracellular calcium levels initiated by the signaling cascade described above. The elevated calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction.

The potency of uperolein in inducing smooth muscle contraction can be quantified by determining its EC50 value, which is the concentration of the peptide that produces 50% of the maximal response. While specific EC50 values for uperolein can vary depending on the tissue preparation and experimental conditions, it is generally considered a potent contractile agent.

Table 2: Physiological Effects and Potency of Uperolein

| Physiological Effect | EC50 (Effective Concentration) | Tissue/Model System |

| Smooth Muscle Contraction | Potent (nM range) | Guinea-pig ileum, other smooth muscle preparations |

| Ion Transport Stimulation | Highly Potent | Frog skin |

Note: The EC50 values are estimates based on the available literature and may vary between different studies and experimental setups.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of uperolein.

Smooth Muscle Contraction Assay (Guinea-Pig Ileum)

This ex vivo assay is a classical method for quantifying the contractile potency of tachykinin peptides.

Experimental Workflow:

Methodology:

-

Tissue Preparation: A male guinea pig (250-350 g) is euthanized by cervical dislocation. A segment of the terminal ileum (approximately 10 cm from the ileo-caecal junction) is excised and placed in warm, oxygenated Tyrode's solution. The longitudinal muscle layer with the myenteric plexus attached is carefully stripped from the underlying circular muscle.

-

Organ Bath Setup: The isolated muscle strip is mounted vertically in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer. A resting tension of 1 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Experimental Procedure: After the equilibration period, a cumulative concentration-response curve for uperolein is constructed. Increasing concentrations of uperolein (e.g., 10-10 M to 10-5 M) are added to the organ bath at regular intervals, allowing the contractile response to reach a plateau before the next addition.

-

Data Analysis: The magnitude of the contraction is recorded and plotted against the logarithm of the uperolein concentration. The data are then fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.

Calcium Mobilization Assay

This in vitro assay measures the increase in intracellular calcium concentration in response to receptor activation by uperolein.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NK1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for a specified time (e.g., 60 minutes at 37°C).

-

Assay Procedure: After dye loading, the cells are washed to remove extracellular dye. A baseline fluorescence reading is taken using a fluorescence plate reader. Uperolein at various concentrations is then added to the wells, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The peak fluorescence response is measured for each concentration of uperolein. These values are then plotted against the logarithm of the uperolein concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Phosphate Accumulation Assay

This assay directly measures the production of inositol phosphates, a key second messenger in the uperolein signaling pathway.

Methodology:

-

Cell Culture and Labeling: Cells expressing the NK1 receptor are cultured in an inositol-free medium and labeled by incubation with [3H]myo-inositol for 24-48 hours. This allows for the incorporation of the radiolabel into membrane phosphoinositides.

-

Stimulation: The cells are pre-incubated with lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates. The cells are then stimulated with various concentrations of uperolein for a defined period.

-

Extraction: The reaction is terminated by the addition of a strong acid (e.g., perchloric acid or trichloroacetic acid). The soluble inositol phosphates are then extracted from the cell lysate.

-

Separation and Quantification: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography. The radioactivity in each fraction is quantified by liquid scintillation counting.

-

Data Analysis: The total amount of [3H]inositol phosphates is plotted against the logarithm of the uperolein concentration. The data are fitted to a dose-response curve to determine the EC50 value for inositol phosphate accumulation.

Conclusion

Uperolein is a potent tachykinin peptide that primarily exerts its effects through the activation of NK1 receptors. This interaction triggers a well-defined Gq-PLC signaling cascade, leading to an increase in intracellular calcium and the activation of PKC. The primary physiological consequence of this pathway is the contraction of smooth muscle. The experimental protocols detailed in this guide provide a framework for the quantitative characterization of uperolein's mechanism of action, which is essential for its further investigation and potential therapeutic applications. The continued study of uperolein and its interactions with the tachykinin receptor system will undoubtedly contribute to a deeper understanding of physiological regulation and provide new avenues for drug development.

Unlocking Nature's Arsenal: A Technical Guide to the Identification of the Uperolein Peptide Precursor Protein

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, nature remains a paramount source of novel bioactive compounds. Among these, antimicrobial peptides (AMPs) from amphibians represent a promising frontier. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for identifying the precursor protein of uperolein, a peptide isolated from the skin secretions of Australian toadlets of the Uperoleia genus.

Uperolein and its related peptides, such as uperin 3.5 and 3.6, have demonstrated significant antimicrobial properties, making their precursor protein a key target for understanding their biosynthesis and developing novel therapeutic agents.[1][2][3] This document outlines the key experimental protocols, data presentation strategies, and conceptual frameworks necessary for the successful identification and characterization of the uperolein peptide precursor protein.

Section 1: Overview of Uperolein Peptides

Uperolein peptides are a family of bioactive peptides found in the skin of Australian toadlets, such as Uperoleia mjobergii and Uperoleia rugosa.[1][4] These peptides are a part of the frog's innate immune system, offering protection against a broad spectrum of bacteria. The amino acid sequences of several uperin peptides have been determined, revealing key structural features that contribute to their antimicrobial activity.

Table 1: Amino Acid Sequences of Known Uperolein and Uperin Peptides

| Peptide Name | Amino Acid Sequence | Source Organism |

| Uperolein-like peptide 1 (Uperolein) | Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 | Uperoleia rugosa |

| Uperolein-like peptide 2 | Pyr-Ala-Asp-Pro-Lys-Thr-Phe-Tyr-Gly-Leu-Met-NH2 | Uperoleia rugosa |

| Uperin 3.5 | Ile-Gly-Val-Asp-Ile-Leu-Arg-Lys-Ala-Ile-Ser-Ile-Val-Leu-Ser-Lys-Leu-NH2 | Uperoleia mjobergii |

| Uperin 3.6 | Gly-Val-Ile-Asp-Ala-Ala-Lys-Lys-Val-Val-Asn-Val-Leu-Lys-Asn-Leu-Phe-NH2 | Uperoleia mjobergii |

Note: Pyr indicates pyroglutamic acid, a modification of the N-terminal glutamine.

Section 2: Experimental Workflow for Precursor Protein Identification

The identification of the uperolein peptide precursor protein involves a multi-step process that begins with the isolation of the peptide and culminates in the cloning and sequencing of its corresponding cDNA. The following diagram illustrates the general experimental workflow.

Caption: Experimental workflow for uperolein precursor identification.

Section 3: Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification of the uperolein peptide precursor protein.

Peptide Isolation and Purification

Objective: To isolate and purify uperolein peptides from frog skin secretions.

Protocol:

-

Collection of Skin Secretions: Gently stimulate the dorsal skin of the Uperoleia frog to induce the release of granular gland secretions. Collect the secretions by rinsing the skin with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Homogenization and Centrifugation: Homogenize the collected secretions and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cellular debris.

-

Solid-Phase Extraction: Pass the supernatant through a C18 solid-phase extraction column to concentrate the peptides. Elute the bound peptides with an increasing gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA).

-

High-Performance Liquid Chromatography (HPLC): Fractionate the peptide-containing eluate using reverse-phase HPLC on a C18 column. Monitor the elution profile at 214 nm and 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the peptide peaks of interest for further analysis.

Peptide Sequencing

Objective: To determine the amino acid sequence of the purified uperolein peptides.

Protocol 1: Edman Degradation

-

Sample Preparation: Load the purified peptide onto a polybrene-coated glass fiber disc.

-

Automated Edman Degradation: Perform sequential degradation using an automated protein sequencer. This process involves the following steps for each amino acid residue:

-

Coupling: Reaction of the N-terminal amino group with phenyl isothiocyanate (PITC).

-

Cleavage: Release of the derivatized N-terminal amino acid.

-

Conversion: Conversion of the released anilinothiazolinone (ATZ)-amino acid to the more stable phenylthiohydantoin (PTH)-amino acid.

-

-

PTH-Amino Acid Identification: Identify the PTH-amino acid by HPLC by comparing its retention time to that of known standards.

-

Sequence Determination: Repeat the cycle to determine the sequence of the peptide.

Protocol 2: Mass Spectrometry (MS)

-

Sample Preparation: Mix the purified peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for MALDI-TOF MS) or dissolve in a solvent compatible with electrospray ionization (ESI).

-

Mass Analysis (MS1): Determine the molecular weight of the intact peptide.

-

Tandem Mass Spectrometry (MS/MS): Select the parent ion of the peptide and subject it to fragmentation (e.g., collision-induced dissociation).

-

Fragment Ion Analysis: Analyze the resulting fragment ions (b- and y-ions) to deduce the amino acid sequence.

-

Database Searching: Use software tools to compare the experimental MS/MS spectrum against protein sequence databases to identify the peptide.

cDNA Cloning of the Precursor Protein

Objective: To obtain the full-length cDNA sequence encoding the uperolein precursor protein.

Protocol: Rapid Amplification of cDNA Ends (RACE)-PCR

-

Total RNA Extraction: Extract total RNA from the skin tissue of the Uperoleia frog using a suitable method (e.g., TRIzol reagent).

-

mRNA Isolation: Isolate poly(A)+ mRNA from the total RNA using oligo(dT)-cellulose chromatography.

-

3' RACE:

-

First-Strand cDNA Synthesis: Synthesize first-strand cDNA from the mRNA using a reverse transcriptase and an oligo(dT)-adapter primer.

-

PCR Amplification: Perform PCR using a gene-specific forward primer (designed based on the known uperolein amino acid sequence) and an adapter-specific reverse primer.

-

-

5' RACE:

-

First-Strand cDNA Synthesis: Synthesize first-strand cDNA from the mRNA using a gene-specific reverse primer.

-

Tailing of cDNA: Add a homopolymeric tail (e.g., poly(dC)) to the 3' end of the first-strand cDNA using terminal deoxynucleotidyl transferase.

-

PCR Amplification: Perform PCR using a nested gene-specific reverse primer and an adapter-specific forward primer (complementary to the homopolymeric tail).

-

-

Cloning and Sequencing: Clone the 3' and 5' RACE products into a suitable vector and sequence them to obtain the full-length cDNA sequence.

Section 4: Putative Signaling Pathway of Uperolein

Based on the known antimicrobial function of uperin peptides, a putative signaling pathway can be hypothesized. Upon encountering a bacterial cell, the peptide interacts with the bacterial membrane, leading to its disruption and subsequent cell death.

Caption: Hypothesized biosynthesis and action of uperolein.

Section 5: Data Presentation and Interpretation

All quantitative data generated during the identification process should be summarized in clearly structured tables for easy comparison and interpretation.

Table 2: HPLC Fractionation and Antimicrobial Activity

| HPLC Fraction | Retention Time (min) | Absorbance (214 nm) | Antimicrobial Activity (MIC, µg/mL) vs. E. coli |

| 1 | 5.2 | 0.15 | >128 |

| 2 | 8.9 | 0.89 | 16 |

| 3 | 12.1 | 0.42 | 32 |

| ... | ... | ... | ... |

Table 3: Mass Spectrometry Data for Purified Peptide

| Parameter | Value |

| Monoisotopic Mass (Da) | 1234.5678 |

| Charge State (z) | +2 |

| m/z | 618.2917 |

| Deduced Amino Acid Sequence | ... |

Conclusion

The identification of the uperolein peptide precursor protein is a critical step towards harnessing the therapeutic potential of these natural antimicrobial agents. The methodologies outlined in this guide provide a robust framework for researchers to successfully clone, sequence, and characterize this important class of peptides. By combining classical protein chemistry techniques with modern molecular biology and bioinformatics, the scientific community can continue to unlock the vast potential of nature's pharmacopeia.

References

- 1. Tiny frogs create unique peptide to fight bacteria, study finds | The Jerusalem Post [jpost.com]

- 2. The solution structure of uperin 3.6, an antibiotic peptide from the granular dorsal glands of the Australian toadlet, Uperoleia mjobergii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploiting the Antimicrobial Properties of Toadlet Peptide To Kill Bacteria | Technology Networks [technologynetworks.com]

- 4. Physalaemin- and Bombesin-like Peptides in the Skin of the Australian Leptodactylid Frog Uperoleia rugosa [jstage.jst.go.jp]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uperolein and its related family of peptides, the Uperins, are bioactive peptides isolated from the skin secretions of Australian toadlets of the Uperoleia genus. These peptides have garnered significant interest within the scientific and drug development communities due to their diverse biological activities, including antimicrobial and neuromodulatory properties. Uperolein itself is a member of the tachykinin family of peptides, exhibiting potent effects on smooth muscle and neuronal tissues. The broader Uperin family encompasses a range of peptides with varying structures and functions, from antimicrobial agents to neuropeptides. This technical guide provides a comprehensive overview of the primary structure and amino acid sequence of Uperolein peptides, details the experimental methodologies used for their characterization, and explores their signaling pathways.

Data Presentation: Primary Structure and Sequence

The Uperolein peptide family is characterized by a diversity of amino acid sequences, which dictates their specific biological functions. The primary structures of several key Uperolein and Uperin peptides have been elucidated and are summarized in the table below. This data is crucial for understanding structure-activity relationships and for the rational design of novel therapeutic agents.

| Peptide Name | Amino Acid Sequence | Length (Residues) | C-terminal Modification | Source Species |

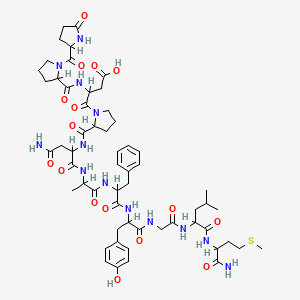

| Uperolein | pGlu-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met | 11 | Amidation | Uperoleia species |

| Uperin 1.1 | Gly-Leu-Gly-Met-Leu-Gly-Val-Leu-Ala-Lys-Val-Ala-NH2 | 12 | Amidation | Uperoleia inundata |

| Uperin 2.6 | Gly-Ile-Leu-Asp-Ile-Ala-Lys-Lys-Leu-Val-Gly-Gly-Ile-Arg-Asn-Val-Leu-Gly-Ile-OH | 19 | Hydroxylation | Uperoleia mjobergii |

| Uperin 2.7 | Gly-Ile-Ile-Asp-Ile-Ala-Lys-Lys-Leu-Val-Gly-Gly-Ile-Arg-Asn-Val-Leu-Gly-Ile-OH | 19 | Hydroxylation | Uperoleia mjobergii |

| Uperin 3.3 | Gly-Val-Leu-Asp-Ala-Phe-Lys-Lys-Ile-Ala-Thr-Val-Val-Lys-Asn-Leu-Val-NH2 | 18 | Amidation | Uperoleia inundata |

| Uperin 3.4 | Gly-Val-Gly-Asp-Leu-Ile-Arg-Lys-Ala-Val-Ala-Ala-Ile-Lys-Asn-Ile-Val-NH2 | 17 | Amidation | Uperoleia mjobergii |

| Uperin 3.5 | Gly-Val-Gly-Asp-Leu-Ile-Arg-Lys-Ala-Val-Ser-Val-Ile-Lys-Asn-Ile-Val-NH2 | 17 | Amidation | Uperoleia mjobergii[1] |

| Uperin 3.6 | Gly-Val-Ile-Asp-Ala-Ala-Lys-Lys-Val-Val-Asn-Val-Leu-Lys-Asn-Leu-Phe-NH2 | 17 | Amidation | Uperoleia mjobergii[2] |

Quantitative Data: Antimicrobial Activity

Several Uperin peptides have demonstrated significant antimicrobial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity. The table below presents available MIC data for Uperin 3.5 against various microorganisms.

| Microorganism | MIC (µM) |

| Micrococcus luteus | 2 |

| Staphylococcus hominis | >2 |

| Staphylococcus epidermidis | >2 |

| Staphylococcus aureus | >2 |

Data sourced from UniProt entry for Uperin-3.5.[1]

Experimental Protocols

The determination of the primary structure and sequence of Uperolein peptides involves a multi-step process of isolation, purification, and analysis. The following are detailed methodologies for the key experiments cited in the characterization of these peptides.

Peptide Isolation and Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for the separation and purification of peptides from complex biological mixtures, such as amphibian skin secretions.[3]

-

Sample Preparation: Skin secretions are collected from the dorsal glands of the frog, often stimulated by a mild electrical current or handling. The secretion is then lyophilized (freeze-dried) to a powder. The lyophilized powder is reconstituted in a suitable acidic buffer, commonly 0.1% trifluoroacetic acid (TFA) in water, to ensure peptide protonation and solubility.

-

Chromatographic System: A high-performance liquid chromatography system equipped with a UV detector is used. A C18 reversed-phase column is typically employed for peptide separations.

-

Mobile Phases:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

-

Gradient Elution: Peptides are separated based on their hydrophobicity. A linear gradient of increasing Mobile Phase B is applied over a set period (e.g., 0-60% B over 60 minutes). The hydrophobic peptides bind more strongly to the C18 stationary phase and thus elute at higher concentrations of acetonitrile.

-

Detection and Fraction Collection: The eluting peptides are detected by monitoring the absorbance at 214 nm (the peptide bond) and 280 nm (aromatic residues). Fractions corresponding to distinct peaks are collected for further analysis.

Sequence Determination: Automated Edman Degradation

Edman degradation is a classic chemical method for sequencing amino acids in a peptide from the N-terminus.[4]

-

Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC selectively couples to the free N-terminal amino group of the peptide, forming a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact but one residue shorter.

-

Conversion and Identification: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid. The specific PTH-amino acid is then identified by chromatography (typically HPLC) by comparing its retention time to that of known standards.

-

Cycling: The shortened peptide is then subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence. This process is automated and can be repeated for up to 50-60 residues.

Mass Determination and Sequence Confirmation: Fast Atom Bombardment Mass Spectrometry (FAB-MS)

FAB-MS is a soft ionization technique used to determine the molecular weight of peptides and can also provide sequence information.

-

Sample Preparation: The purified peptide is mixed with a non-volatile liquid matrix, such as glycerol or m-nitrobenzyl alcohol, on a metal target.

-

Ionization: The target is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This causes the desorption and ionization of the peptide molecules from the matrix, primarily forming protonated molecular ions [M+H]+.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer. The m/z of the [M+H]+ ion provides the molecular weight of the peptide.

-

Tandem Mass Spectrometry (MS/MS): For sequence information, the [M+H]+ ions are selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (b- and y-type ions) are then analyzed. The mass differences between the fragment ions correspond to the masses of the amino acid residues, allowing for the determination of the peptide sequence.

Mandatory Visualization

Experimental Workflow for Uperolein Peptide Characterization

Caption: Workflow for Uperolein characterization.

Signaling Pathway of Uperolein via Tachykinin Receptors

Caption: Uperolein signaling via tachykinin receptors.

References

- 1. uniprot.org [uniprot.org]

- 2. The solution structure of uperin 3.6, an antibiotic peptide from the granular dorsal glands of the Australian toadlet, Uperoleia mjobergii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Uperolein Peptides: A Technical Guide to Their Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system in a vast array of organisms, offering a first line of defense against pathogenic microbes. The skin secretions of amphibians are a particularly rich source of these bioactive molecules. Peptides isolated from the Australian toadlets of the Uperoleia genus, specifically the "uperin" family of peptides, have demonstrated significant antimicrobial properties, positioning them as potential candidates for novel therapeutic agents. This technical guide provides a comprehensive overview of the antimicrobial spectrum of uperin peptides, detailing their activity, the experimental methods used for their characterization, and their proposed mechanism of action. It is important to note that while the term "uperolein" refers to a specific physalaemin-like neuropeptide from this genus, the antimicrobial activity is attributed to the distinct family of "uperin" peptides.

Antimicrobial Spectrum of Activity: Quantitative Data

The antimicrobial efficacy of uperin peptides is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The available data indicates a strong activity profile, particularly against Gram-positive bacteria.

Uperin 3 Peptides

The uperin 3 subfamily, including uperin 3.5 and 3.6, has been the most extensively studied. These peptides generally exhibit moderate activity against a range of bacteria.[1]

| Peptide | Microorganism | Strain | MIC | Reference |

| Uperin 3.5 | Micrococcus luteus | (Not Specified) | 2 µM | [2] |

| Uperin 3.5 | Staphylococcus hominis | (Not Specified) | Active (MIC not specified) | [2] |

| Uperin 3.5 | Staphylococcus epidermidis | (Not Specified) | Active (MIC not specified) | [2] |

| Uperin 3.5 | Staphylococcus aureus | (Not specified) | Active (MIC not specified) | [2] |

| Uperin 3.5 & 3.6 | Various Bacteria | (Not Specified) | 3 - 50 µg/mL | |

| Uperin 3.5 & 3.6 | Leuconostoc lactis | (Not Specified) | Most Effective (MIC in 3-50 µg/mL range) |

Note: The activity of pre-formed uperin 3.5 fibrils can be different. For instance, pre-incubated fibrils showed a higher MIC of 4 µM against M. luteus, which increased to 16 µM after heat treatment.

Mechanism of Action: Membrane Disruption via Amyloid Fibril Formation

The antimicrobial action of uperin peptides, particularly uperin 3.5, is intrinsically linked to their ability to self-assemble into amyloid fibrils. This mechanism deviates from a simple membrane pore-forming model and involves a more complex interaction with the bacterial cell membrane.

In an aqueous solution, uperin 3.5 exists in a random coil structure. However, upon interaction with bacterial membranes or membrane mimetics, it undergoes a conformational change to an α-helical structure. This transition is a critical step that facilitates the peptide's aggregation on the bacterial cell surface.

The aggregation process leads to the formation of amyloid fibrils. Uperin 3.5 exhibits a fascinating structural plasticity, capable of forming both cross-α and cross-β fibrillar structures. The formation of these fibrils on the bacterial surface is directly linked to membrane damage and subsequent cell death. This process can be visualized as a "chameleon" functional amyloid mechanism.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is the standard method for quantifying the antimicrobial activity of peptides like uperins. The broth microdilution assay is the most commonly employed technique.

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

-

Test peptide (e.g., Uperin 3.5)

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates (polypropylene plates are often recommended for cationic peptides to prevent binding)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile diluents (e.g., 0.01% acetic acid, 0.2% bovine serum albumin for peptide dilution)

-

Incubator

-

Microplate reader (optional, for quantitative assessment of growth)

Procedure:

-

Preparation of Peptide Stock Solution: A stock solution of the uperin peptide is prepared at a high concentration and serially diluted to create a range of test concentrations.

-

Preparation of Microbial Inoculum: The target microorganism is cultured to a specific density (typically a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells).

-

Assay Setup:

-

100 µL of sterile broth is added to each well of the 96-well plate.

-

A serial two-fold dilution of the peptide is performed across the plate to achieve the desired final concentrations.

-

100 µL of the prepared microbial inoculum is added to each well containing the peptide dilutions.

-

Control wells are included: a positive control (microorganism with no peptide) and a negative control (broth only, no microorganism).

-

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest peptide concentration in which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Conclusion

The uperin family of peptides represents a promising area of research for the development of new antimicrobial agents. Their potent activity against Gram-positive bacteria, coupled with a unique mechanism of action involving amyloid fibril formation, offers a potential pathway to combat antibiotic-resistant pathogens. Further research is warranted to expand the quantitative data on the antimicrobial spectrum of various uperin peptides against a wider range of clinically relevant microorganisms, including Gram-negative bacteria and fungi. A deeper understanding of the structure-activity relationship and the nuances of their interaction with microbial membranes will be crucial for optimizing their therapeutic potential.

References

Unveiling the Dark Side of Defense: A Technical Guide to the Amyloidogenic Potential of Uperolein Peptide Fragments

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the amyloidogenic potential of Uperolein is limited. This guide leverages extensive research on the closely related and structurally similar peptide, Uperin 3.5, as a predictive model. Uperin 3.5, like Uperolein, is an antimicrobial peptide (AMP) isolated from the skin secretions of the Australian toadlet, Uperoleia mjobergii. The strong evidence of amyloidogenesis in Uperin 3.5 suggests a high probability of similar behavior in Uperolein and its fragments.

Introduction

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system in a vast array of organisms. Their primary function is to combat invading pathogens through membrane disruption and other mechanisms. However, a growing body of evidence reveals a fascinating and concerning duality: many AMPs possess the intrinsic ability to self-assemble into amyloid fibrils, structures classically associated with a range of debilitating human diseases, including Alzheimer's and Parkinson's. This guide provides an in-depth technical exploration of the amyloidogenic potential of Uperolein peptide fragments, drawing heavily on the well-documented behavior of its analogue, Uperin 3.5. We will delve into the quantitative aspects of fibril formation, the experimental protocols used to characterize these aggregates, and the potential cytotoxic implications for host cells.

Data Presentation: Quantitative Analysis of Amyloidogenesis

The following tables summarize the key quantitative data on the aggregation kinetics and cytotoxicity of Uperin 3.5 and its variants. This data is critical for understanding the peptide's propensity to form amyloid structures and the subsequent biological consequences.

Table 1: Aggregation Kinetics of Uperin 3.5 and its Variants

| Peptide Variant | Concentration (µM) | Lag Time (t_lag, hours) | Apparent Growth Rate (k_app, h⁻¹) | Maximum ThT Fluorescence (Arbitrary Units) | Reference |

| Uperin 3.5 (Wild Type) | 100 | ~2 | 0.8 | ~100 | [1][2][3] |

| Uperin 3.5 (R7A) | 100 | <1 | 1.5 | ~120 | |

| Uperin 3.5 (K8A) | 100 | ~1.5 | 1.0 | ~110 | |

| Uperin 3.5 (R7A, K8A) | 100 | <0.5 | 2.0 | ~150 |

Note: Data is estimated from graphical representations in the cited literature and is intended for comparative purposes. The replacement of positively charged residues (Arginine at position 7) with Alanine appears to accelerate aggregation kinetics.

Table 2: Cytotoxicity of Uperin 3.5 Aggregates

| Peptide Form | Concentration (µM) | Cell Line | Assay | % Cell Viability | Reference |

| Uperin 3.5 (Monomeric) | 25 | PC12 | MTT | ~90% | |

| Uperin 3.5 (Fibrils) | 25 | PC12 | MTT | ~40% | |

| Uperin 3.5 (Monomeric) | 50 | PC12 | MTT | ~80% | |

| Uperin 3.5 (Fibrils) | 50 | PC12 | MTT | ~20% |

Note: The amyloid fibril form of Uperin 3.5 demonstrates significantly higher cytotoxicity to the neuronal-like PC12 cell line compared to its monomeric form.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Uperin 3.5's amyloidogenic properties. These protocols can be adapted for the investigation of Uperolein and its fragments.

Peptide Synthesis and Preparation

-

Synthesis: Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

-

Characterization: The molecular weight of the purified peptides is confirmed by mass spectrometry.

-

Stock Solution Preparation: A stock solution of the peptide is prepared by dissolving the lyophilized powder in Milli-Q water. The concentration is determined by measuring the absorbance at 280 nm.

Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This assay is the gold standard for monitoring the formation of amyloid fibrils in real-time.

-

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

-

Procedure:

-

A final peptide concentration (e.g., 100 µM) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Thioflavin T is added to a final concentration of 10-20 µM.

-

The solution is placed in a 96-well black plate with a clear bottom.

-

The plate is incubated at 37°C with intermittent shaking in a plate reader.

-

ThT fluorescence is measured at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.

-

The resulting data is plotted as fluorescence intensity versus time to obtain a sigmoidal aggregation curve. From this curve, the lag time (t_lag) and the apparent growth rate (k_app) can be calculated.

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to monitor the conformational changes of the peptide from a random coil or α-helical state to a β-sheet structure during aggregation.

-

Procedure:

-

The peptide solution is prepared at a suitable concentration (e.g., 25 µM) in the desired buffer.

-

Far-UV CD spectra (190-260 nm) are recorded at different time points during the aggregation process.

-

A random coil conformation is characterized by a minimum at ~198 nm, an α-helical structure by minima at ~208 and ~222 nm, and a β-sheet structure by a minimum at ~218 nm.

-

Transmission Electron Microscopy (TEM) for Fibril Morphology

TEM is employed to visualize the morphology of the aggregates and confirm the presence of amyloid fibrils.

-

Procedure:

-

A small aliquot (e.g., 5 µL) of the aggregated peptide solution is applied to a carbon-coated copper grid for 1-2 minutes.

-

The excess solution is wicked away with filter paper.

-

The grid is negatively stained with a solution of 2% (w/v) uranyl acetate for 1-2 minutes.

-

The excess staining solution is removed, and the grid is allowed to air dry.

-

The grid is then imaged using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments.

-

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cells (e.g., PC12) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with different concentrations of the peptide in its monomeric or aggregated form for a specified period (e.g., 24-48 hours).

-

After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance is measured at ~570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key conceptual frameworks relevant to the study of Uperolein's amyloidogenic potential.

Caption: A generalized signaling pathway for amyloid-induced cytotoxicity.

Caption: A standard experimental workflow for amyloid potential assessment.

Conclusion

The evidence strongly suggests that Uperolein, similar to its well-studied counterpart Uperin 3.5, possesses a significant amyloidogenic potential. The ability of these antimicrobial peptides to transition from a protective to a potentially pathogenic state highlights a critical area for further research. For professionals in drug development, this "dark side" of AMPs necessitates careful consideration, particularly when designing AMP-based therapeutics. Future studies should focus on elucidating the specific amyloidogenic properties of Uperolein and its fragments to fully understand its biological implications and to inform the safe and effective design of novel antimicrobial agents. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for these future investigations.

References

The Isolation and Purification of Uperolein: A Technical Guide for Researchers

An in-depth exploration of the methodologies for extracting and purifying the tachykinin peptide Uperolein from amphibian skin secretions, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial isolation and purification of Uperolein, a tachykinin peptide found in the skin secretions of Australian frogs of the Uperoleia genus. Uperolein and its analogues are of significant interest to the scientific community due to their potential pharmacological applications, stemming from their role as neuropeptides that can excite neurons, act as potent vasodilators, and contract smooth muscles. This document outlines the key experimental protocols, from the collection of amphibian skin secretions to the multi-step chromatographic purification of Uperolein.

Collection of Skin Secretions

The initial and critical step in the isolation of Uperolein is the procurement of skin secretions from the host organism, frogs of the Uperoleia genus. A non-lethal and effective method for inducing the release of these secretions is through mild electrical stimulation.

Experimental Protocol: Induction and Collection of Skin Secretions

-

Animal Handling: Specimens of Uperoleia frogs are handled with care to minimize stress. They are typically housed in a controlled environment that mimics their natural habitat.

-

Stimulation: A mild, non-harmful electrical stimulation is applied to the dorsal skin surface of the frog. This is achieved using a bipolar electrode delivering a low voltage and current for a short duration. Norepinephrine (injection or immersion) can also be used to stimulate peptide release from the granular glands in the skin.[1]

-

Secretion Collection: The released granular gland secretions are carefully collected by rinsing the dorsal surface with a suitable buffer, such as deionized water or a mild acidic solution, to preserve peptide integrity.

-

Sample Preparation: The collected secretion is immediately acidified, often with trifluoroacetic acid (TFA), to inhibit protease activity. The sample is then centrifuged to remove any particulate matter, and the supernatant containing the peptides is collected. For long-term storage, the secretion is lyophilized (freeze-dried).

Purification of Uperolein

The purification of Uperolein from the crude skin secretion is a multi-step process that primarily relies on reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates peptides based on their hydrophobicity.[2][3][4] A multi-step RP-HPLC approach is often necessary to achieve a high degree of purity.[5]

Initial Fractionation by Gel Filtration Chromatography (Optional)

For large amounts of crude secretion, an initial size-exclusion chromatography step, such as gel filtration, can be employed to separate the peptides from larger proteins and other macromolecules.

Experimental Protocol: Gel Filtration Chromatography

-

Column: A gel filtration column (e.g., Sephadex G-50) is equilibrated with an appropriate buffer (e.g., 0.1 M acetic acid).

-

Sample Loading: The lyophilized crude secretion is reconstituted in the equilibration buffer and loaded onto the column.

-

Elution: The sample is eluted with the equilibration buffer at a constant flow rate.

-

Fraction Collection: Fractions are collected and monitored for peptide content, typically by measuring absorbance at 280 nm.

-

Bioassay/Screening: Fractions are screened for tachykinin-like activity to identify those containing Uperolein.

Reversed-Phase HPLC Purification

A sequential combination of different reversed-phase columns and gradients is used to isolate Uperolein to homogeneity.

Experimental Protocol: Multi-Step RP-HPLC

Step 1: Initial RP-HPLC Fractionation

-

Column: A semi-preparative C18 reversed-phase column is commonly used for the initial separation.

-

Mobile Phases:

-

Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% (v/v) TFA in acetonitrile.

-

-

Gradient: A linear gradient from 0% to 60% Solvent B over 60 minutes is typically employed at a flow rate of 2 ml/min.

-

Detection: Elution of peptides is monitored by UV absorbance at 214 nm.

-

Fraction Collection: Fractions corresponding to distinct peaks are collected.

Step 2: Second RP-HPLC Purification

-

Column: A different reversed-phase column, such as a C8 or a phenyl column, is used to provide a different selectivity.

-

Mobile Phases: Same as in Step 1.

-

Gradient: A shallower gradient, for example, a 10% to 40% gradient of Solvent B over 30 minutes, is used to achieve higher resolution of the Uperolein-containing fraction from the first step. The flow rate is typically reduced to 1 ml/min.

-

Detection and Collection: As in Step 1.

Step 3: Final Polishing by Analytical RP-HPLC

-

Column: A high-resolution analytical C18 column is used for the final purification step.

-

Mobile Phases: Same as in Step 1.

-

Gradient: A very shallow, optimized gradient is applied to isolate the Uperolein peak to homogeneity.

-

Purity Analysis: The purity of the final Uperolein sample is assessed by analytical RP-HPLC and mass spectrometry.

Quantitative Analysis

The following table summarizes hypothetical quantitative data for a typical purification of Uperolein from the skin secretions of 20 adult Uperoleia frogs. These values are illustrative and will vary depending on the species, age, and condition of the frogs, as well as the specifics of the purification protocol.

| Purification Stage | Total Protein (mg) | Uperolein (mg) | Yield (%) | Purity (%) |

| Crude Secretion | 500 | - | 100 | <1 |

| Gel Filtration | 150 | - | 30 | ~5 |

| RP-HPLC (C18) | 20 | 5 | 4 | 25 |

| RP-HPLC (C8) | 6 | 4.2 | 3.5 | 70 |

| RP-HPLC (Analytical C18) | 3 | 2.8 | 2.3 | >98 |

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, visualize the experimental workflow for Uperolein purification and the generally accepted signaling pathway for tachykinin peptides.

Caption: Experimental workflow for the isolation and purification of Uperolein.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of Uperolein in Crude Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uperolein is a peptide belonging to the uperin family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of Australian toadlets of the Uperoleia genus. These peptides represent a rich source of potential therapeutic agents due to their broad-spectrum antimicrobial activity. The analysis of uperolein in its natural, crude extract form is a critical first step in its characterization, purification, and subsequent development as a potential drug candidate. Mass spectrometry, coupled with liquid chromatography, provides a powerful and sensitive method for the identification and characterization of uperolein from these complex biological matrices.

This document provides detailed application notes and protocols for the mass spectrometry analysis of uperolein in crude extracts, intended to guide researchers in the fields of natural product chemistry, pharmacology, and drug development.

Data Presentation

Table 1: HPLC-MS Data for Uperolein in a Crude Extract

| Analyte | Retention Time (min) | [M+H]+ (m/z) | [M+2H]2+ (m/z) | Relative Abundance (%) |

| Uperolein | 15.2 | 1865.2 | 933.1 | 75 |

| Uperin 3.x | 14.8 | 1893.3 | 947.2 | 15 |

| Unknown Peptide 1 | 16.1 | 1754.9 | 877.9 | 5 |

| Unknown Peptide 2 | 13.5 | 2011.4 | 1006.2 | 5 |

Table 2: MS/MS Fragmentation Data for Uperolein Precursor Ion (m/z 1865.2)

This table would be populated with the observed fragment ions from a tandem mass spectrometry (MS/MS) experiment. The fragmentation of peptides typically yields b- and y-ions, which correspond to fragments containing the N-terminus and C-terminus, respectively. The sequence of Uperin 3.6, a closely related peptide, is Gly-Ile-Val-Asp-Ala-Ala-Lys-Lys-Val-Val-Asn-Val-Leu-Lys-Asn-Leu-Phe-NH2. This sequence can be used as a reference for interpreting the fragmentation pattern of uperolein.

| Fragment Ion Type | m/z | Sequence |

| b2 | 215.1 | Gly-Ile |

| y1 | 165.1 | Phe-NH2 |

| b3 | 314.2 | Gly-Ile-Val |

| y2 | 278.2 | Leu-Phe-NH2 |

| ... | ... | ... |

Experimental Protocols

The following protocols are generalized from established methods for the analysis of antimicrobial peptides from amphibian skin secretions.[1]

Sample Collection and Crude Extract Preparation

Objective: To obtain a crude extract of skin secretions containing uperolein.

Materials:

-

Live specimens of Uperoleia species

-

Norepinephrine bitartrate solution (10 mM in 0.9% NaCl) or mild, non-invasive electrical stimulation device

-

Deionized water

-

Methanol, HPLC grade

-

Centrifuge tubes (15 mL and 50 mL)

-

Centrifuge

-

Lyophilizer or SpeedVac

Protocol:

-

Induce peptide secretion by administering a low-dose injection of norepinephrine or by using a non-lethal electrical stimulation method.

-

Wash the secreted material from the dorsal skin of the amphibian with deionized water into a collection vessel (e.g., a sterile beaker).

-

Immediately acidify the secretion with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1% to inhibit protease activity.

-

Centrifuge the crude secretion at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant.

-

For initial analysis, the supernatant can be directly subjected to HPLC-MS. For storage or concentration, the supernatant can be lyophilized to a dry powder.

-

Reconstitute the lyophilized powder in a suitable solvent, such as 0.1% TFA in water/acetonitrile, for analysis.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate uperolein from other components in the crude extract prior to mass spectrometric analysis.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Reconstituted crude extract

Protocol:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject 20-100 µL of the reconstituted crude extract onto the column.

-

Elute the peptides using a linear gradient of 5% to 65% Mobile Phase B over 60 minutes.

-

Maintain a constant flow rate of 1.0 mL/min.

-

Monitor the elution of peptides by UV absorbance at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peaks for further analysis or directly couple the HPLC output to the mass spectrometer.

Mass Spectrometry

Objective: To determine the molecular weight and sequence information of uperolein.

Instrumentation:

-

An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Tandem mass spectrometry (MS/MS) capabilities are essential for peptide sequencing.

ESI-MS Protocol (Coupled with HPLC):

-

The eluent from the HPLC is directed into the ESI source.

-

Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range of 400-2000.

-

Set the ion source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) to optimize the signal for peptides.

-

For MS/MS analysis, select the precursor ion corresponding to the expected [M+H]+ or [M+2H]2+ of uperolein.

-

Fragment the selected precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Acquire the fragment ion spectrum.

MALDI-TOF MS Protocol (for collected HPLC fractions):

-

Mix the collected HPLC fraction containing the purified peptide with a suitable MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.

-

Spot 1 µL of the mixture onto a MALDI target plate and allow it to air-dry.

-

Acquire the mass spectrum in positive ion reflectron mode.

-

For MS/MS (TOF/TOF) analysis, select the parent ion of interest and acquire the fragmentation spectrum.

Mandatory Visualizations

Caption: Experimental workflow for Uperolein analysis.

Caption: Proposed mechanism of Uperolein's antimicrobial action.

Concluding Remarks